N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE
Overview
Description
N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE is a complex organic compound with the molecular formula C19H24N4O4S. It is characterized by the presence of a benzyl group, a piperazine ring substituted with an ethylsulfonyl group, and a nitro-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via nucleophilic substitution reactions, where an ethylsulfonyl chloride reacts with the piperazine ring.
Attachment of the Benzyl Group: The benzyl group can be attached through reductive amination reactions involving benzylamine and the nitro-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
Reduction of the Nitro Group: This reaction yields the corresponding amine derivative.
Substitution of the Benzyl Group: This reaction yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperazine ring.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, which can modulate neurotransmission . The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline
- N-Benzyl-5-[4-(propylsulfonyl)-1-piperazinyl]-2-nitroaniline
Uniqueness
N-BENZYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the piperazine ring.
Properties
IUPAC Name |
N-benzyl-5-(4-ethylsulfonylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-28(26,27)22-12-10-21(11-13-22)17-8-9-19(23(24)25)18(14-17)20-15-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSACVJBUKKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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